molecular formula C17H14F3N5O B12921962 2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline CAS No. 55096-42-9

2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline

Cat. No.: B12921962
CAS No.: 55096-42-9
M. Wt: 361.32 g/mol
InChI Key: LILLLYMHVLAJSO-UHFFFAOYSA-N
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Description

2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline is a synthetic small molecule based on the privileged 2,4-diaminoquinazoline scaffold, recognized for its versatile biological activity and significant potential in therapeutic discovery research . This compound is presented for research applications exclusively and is not intended for diagnostic or therapeutic uses.Quinazoline derivatives are extensively investigated in medicinal chemistry for their ability to interact with diverse biological targets . The 2,4-diaminoquinazoline core, in particular, has demonstrated notable binding affinity to enzyme active sites. Specifically, related 6-substituted-2,4-diaminoquinazolines have been identified as potent inhibitors of dihydrofolate reductase (DHFR), a classic drug target, which disrupts folate metabolism and can lead to the inhibition of nucleic acid and protein synthesis . This mechanism is relevant in several research domains, including infectious diseases and oncology.Research into structurally similar quinazolines reveals a broad spectrum of potential investigative applications. Historically, 2,4-diamino-6-substituted quinazolines were studied for their remarkable capacity to cure infections caused by drug-resistant strains of Plasmodium falciparum and Plasmodium vivax (malaria parasites) in primate models . Other analogues, such as 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido)quinazoline, have shown promising in vitro and in vivo activity against the fungal pathogen Cryptococcus neoformans by inhibiting the incorporation of labeled precursors into RNA and protein . More recently, a 2,4-diaminoquinazoline derivative (DCR 137) was identified as a potent inhibitor of chikungunya virus (CHIKV) and Ross River virus (RRV) replication, exhibiting a superior protective effect in cell-based assays compared to the broad-spectrum antiviral ribavirin . Furthermore, newer 6-nitro-4-substituted quinazoline derivatives are being designed and synthesized as targeted inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein kinase in cancer cell proliferation, highlighting the ongoing relevance of this chemical class in targeted cancer research .The presence of the m-trifluoromethylphenyl acetamido side chain at the 6-position is a critical structural feature designed to modulate the compound's properties. The trifluoromethyl group is known to influence electronic characteristics, metabolic stability, and binding affinity to hydrophobic pockets in target proteins . This specific substitution makes 2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline a compelling candidate for researchers exploring novel small-molecule inhibitors against a range of viral, fungal, and protozoan pathogens, as well as for investigating kinase signaling pathways in cellular proliferation.

Properties

CAS No.

55096-42-9

Molecular Formula

C17H14F3N5O

Molecular Weight

361.32 g/mol

IUPAC Name

N-(2,4-diaminoquinazolin-6-yl)-2-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H14F3N5O/c18-17(19,20)10-3-1-2-9(6-10)7-14(26)23-11-4-5-13-12(8-11)15(21)25-16(22)24-13/h1-6,8H,7H2,(H,23,26)(H4,21,22,24,25)

InChI Key

LILLLYMHVLAJSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NC2=CC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

Biological Activity

2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, including antitumor, antimicrobial, and antimalarial activities, supported by data tables and relevant case studies.

The compound has the molecular formula C17H14F3N5OC_{17}H_{14}F_3N_5O and is characterized by the presence of a quinazoline core, which is known for its pharmacological potential. The trifluoromethyl group enhances lipophilicity and biological activity.

Antitumor Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 2,4-diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline, as anticancer agents. The compound exhibits selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against breast (MCF-7) and lung (A549) cancer cell lines. The results indicated an IC50 value of 2.09 μM against MCF-7 cells and 2.08 μM against HepG2 cells, demonstrating potent anticancer activity.

Cell Line IC50 (μM)
MCF-72.09
HepG22.08

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Its mechanism involves inhibition of key enzymes necessary for bacterial growth.

Antibacterial Efficacy

In vitro studies have assessed the antibacterial activity of 2,4-diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline against Gram-positive and Gram-negative bacteria. Notably, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus1575
Escherichia coli1270

Antimalarial Activity

The compound's structural similarity to known antimalarial agents suggests potential efficacy in treating malaria. Research indicates that it acts on different sites within the folic acid pathway compared to traditional inhibitors.

Efficacy Against Malaria

A comparative study on similar quinazoline derivatives showed that certain analogs exhibited strong antimalarial activity, suggesting that 2,4-diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline may possess similar properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s m-trifluoromethylphenyl acetamido group distinguishes it from other quinazoline derivatives. Key structural comparisons include:

Compound Name 6-Position Substituent Key Structural Features
Target Compound m-Trifluoromethylphenyl acetamido -CF₃ group (electron-withdrawing, lipophilic)
- Acetamido linker (hydrogen bonding potential)
2,4-Diamino-6-(3,4-dichlorophenoxy)quinazoline 3,4-Dichlorophenoxy -Cl substituents (electron-withdrawing, bulky)
- Ether linkage (reduced flexibility)
Trimetrexate [(3,4,5-Trimethoxyphenyl)amino]methyl -OCH₃ groups (electron-donating, polar)
- Flexible amino linker
Compound 9 () N-(2,3,5-Trichlorobenzyl)-N-ethylamino -Cl substituents (lipophilic, steric bulk)
- Ethylamino chain (basic nitrogen)
Compound 10 () N-(2,5-Dimethoxybenzyl)-N-propylamino -OCH₃ groups (polar, hydrogen bond acceptors)
- Propyl chain (flexibility)

Key Observations :

  • The acetamido linker may offer stronger hydrogen-bonding interactions with enzyme active sites compared to ether or amino linkers in analogs like trimetrexate .

Critical Insights :

  • The trifluoromethyl group may confer resistance to metabolic degradation compared to methoxy or hydroxyl groups .
  • Acetamido vs. Amino Linkers: Acetamido-containing derivatives (like the target) could exhibit stronger enzyme binding due to additional hydrogen-bonding interactions, whereas amino linkers (e.g., trimetrexate) prioritize flexibility .
Pharmacokinetic and Toxicity Considerations
  • Toxicity : Halogenated derivatives (e.g., Compound 9) may pose hepatotoxicity risks, whereas the target compound’s CF₃ group could reduce such liabilities .

Preparation Methods

Synthesis of 2,4-Diaminoquinazoline Core

A common starting point is the preparation of 2,4-diaminoquinazoline or its derivatives via cyclocondensation reactions involving appropriate substituted benzonitriles or anthranilic acid derivatives.

  • For example, 5-amino-2-fluorobenzonitrile can be converted into 2-chloro-N-(3-cyano-4-fluorophenyl)acetamide by reaction with chloroacetyl chloride in the presence of sodium bicarbonate in acetone at low temperature (0°C to room temperature) with high yield (~98%).
  • Subsequent nucleophilic substitution with substituted phenols or hydroxylated quinolines in the presence of potassium carbonate in DMF at elevated temperature (85°C for 6-7 hours) yields intermediates that can be cyclized to quinazoline derivatives.

Introduction of the 6-Substituent (m-Trifluoromethylphenylacetamido Group)

The key step for the target compound is the attachment of the m-trifluoromethylphenylacetamido group at position 6 of the quinazoline ring.

  • This can be achieved by reacting a 2,4-diamino-6-chloroquinazoline intermediate with m-trifluoromethylphenylacetamide or its activated derivative under nucleophilic substitution conditions.
  • The chloro group at position 6 acts as a leaving group, allowing the amide nitrogen of the m-trifluoromethylphenylacetamido moiety to displace it, forming the desired 6-substituted quinazoline.
  • Reaction conditions typically involve polar aprotic solvents such as DMF or DMSO, with bases like DIPEA (N,N-diisopropylethylamine) to facilitate substitution, at elevated temperatures (e.g., 80-150°C).

Cyclocondensation and Final Purification

  • The final cyclization to form the quinazoline ring system with the 2,4-diamino substitution is often performed under microwave irradiation or conventional heating in the presence of urea derivatives or carbamates, which promote ring closure.
  • Purification is achieved by crystallization from suitable solvent mixtures (e.g., dichloromethane:methanol) or chromatographic techniques to isolate the pure compound.

Representative Reaction Scheme and Conditions

Step Reactants/Intermediates Reagents/Conditions Product/Intermediate Yield (%) Notes
1 5-Amino-2-fluorobenzonitrile + Chloroacetyl chloride NaHCO3, acetone, 0°C to RT, 2.5 h 2-Chloro-N-(3-cyano-4-fluorophenyl)acetamide 98.2 High yield, light brown solid
2 Compound from Step 1 + m-Trifluoromethylphenylacetamide K2CO3, DMF, 85°C, 6-7 h 6-Substituted intermediate 40-50 Nucleophilic substitution
3 Intermediate + Urea derivative or carbamate DIPEA, DMF, microwave heating, 145°C, 1.5-2.5 h 2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline 35-45 Cyclocondensation, ring closure
4 Crude product Crystallization (DCM:MeOH) Pure target compound - Purification step

Research Findings and Analytical Data

  • The synthesized 2,4-diaminoquinazoline derivatives, including those with phenylacetamido substituents, have been characterized by melting point, NMR spectroscopy (^1H NMR), and mass spectrometry confirming the expected structures.
  • Yields for the key substitution and cyclization steps range from 35% to 50%, depending on reaction conditions and substituent effects.
  • Molecular docking and molecular dynamics simulations have shown stable binding of such quinazoline derivatives to biological targets, supporting the relevance of the synthetic approach for bioactive compound development.

Q & A

Q. What are the established synthetic routes and characterization methods for 2,4-diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline?

The synthesis typically involves reductive alkylation or condensation reactions. For example, substituted benzylamines are reacted with aldehydes (e.g., acetaldehyde, propionaldehyde) in acetonitrile under acidic conditions (pH 2–3 adjusted with HCl), followed by reduction with NaCNBH₃. Purification is achieved via column chromatography using chloroform:methanol:NH₄OH solvent systems . Characterization employs:

  • 1H NMR (e.g., δ 1.11–1.17 ppm for ethyl groups, aromatic proton shifts at 7.0–8.6 ppm) .
  • TLC (solvent systems like 5:2:0.1 CHCl₃:CH₃OH:NH₄OH) to monitor reaction progress .
  • Elemental analysis to confirm purity (e.g., C, H, N, Cl content) .

Q. What are the primary biological targets and mechanisms of action for this quinazoline derivative?

The compound acts as a dihydrofolate reductase (DHFR) inhibitor , disrupting folate metabolism critical for DNA synthesis. Computational docking studies show its structural analogs bind to the DHFR active site with RMSD values <1.1 Å, mimicking methotrexate’s binding mode . Additional targets include EGFR tyrosine kinase (implicated in cancer) and acetylcholinesterase (relevant to Alzheimer’s disease), though direct evidence requires further validation .

Q. What key structural features contribute to its bioactivity?

  • The trifluoromethylphenyl group enhances lipophilicity and metabolic stability, improving membrane permeability .
  • The 2,4-diaminoquinazoline core mimics folate’s pteridine ring, enabling competitive DHFR inhibition .
  • Substitutions at the 6-position (e.g., benzyl, naphthyl) modulate selectivity between bacterial, protozoal, and human DHFR isoforms .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for derivatives with bulky substituents (e.g., cyclopropyl or naphthyl groups)?

  • Solvent choice : Acetonitrile is preferred for solubility of lipophilic intermediates .
  • Reaction time : Extended stirring (up to 72 hours) improves yields for sterically hindered aldehydes .
  • Purification : Gradient elution in column chromatography (e.g., CHCl₃:CH₃OH ratios from 10:1 to 5:1) resolves closely related byproducts . Yields for bulky derivatives (e.g., cyclopropyl-substituted analogs) often drop to 13–21% compared to simpler alkyl derivatives (45–67%) .

Q. How should researchers address contradictory bioactivity data across studies (e.g., variable IC₅₀ values in DHFR inhibition assays)?

  • Assay standardization : Differences in DHFR sources (e.g., human vs. Plasmodium) and assay conditions (pH, cofactors) significantly impact IC₅₀ .
  • Structural nuances : Minor modifications (e.g., replacing trifluoromethyl with dichlorophenoxy groups) alter binding kinetics. For example, compound 34 (2,4-diamino-6-(3,4-dichlorophenoxy)-quinazoline) shows weaker DHFR inhibition than the trifluoromethyl analog .
  • Cellular context : Antimalarial activity in Plasmodium berghei models does not always correlate with in vitro enzyme assays due to pharmacokinetic factors .

Q. What computational strategies are effective for predicting binding affinity and selectivity of quinazoline derivatives?

  • Molecular docking : Tools like LeadIT validate poses using crystal structures (e.g., PDB 1LY3 for DHFR) with RMSD <1.1 Å .
  • Free-energy perturbation (FEP) : Quantifies the impact of substituents (e.g., methoxy vs. trifluoromethyl) on binding energy .
  • ADMET prediction : Models assess logP, solubility, and cytochrome P450 interactions to prioritize analogs with favorable pharmacokinetics .

Q. How can researchers design derivatives to improve selectivity for parasitic vs. human DHFR?

  • Substitution at the 6-position : Naphthyl or trichlorobenzyl groups enhance selectivity for Plasmodium DHFR by exploiting larger active-site pockets .
  • Ionic interactions : Introducing cationic groups (e.g., ethylamino) improves binding to conserved acidic residues in parasitic DHFR .
  • Proteolytic stability : Fluorinated analogs resist metabolic degradation in liver microsomes, critical for in vivo efficacy .

Methodological Considerations

  • Controlled reaction pH : Acidic conditions (pH 2–3) during synthesis prevent premature precipitation and ensure complete reduction .
  • Bioassay validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanism-specific activity .
  • Crystallography : Co-crystallization with DHFR or EGFR provides structural insights for rational design .

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